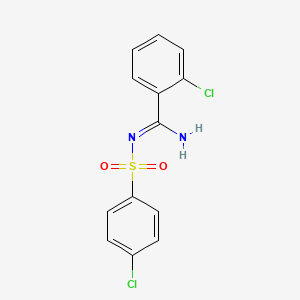
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as DTQ, is a small molecule that has been studied for its potential applications in scientific research. DTQ is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular signaling pathways. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel.
Biochemical and Physiological Effects:
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may have implications for its potential use as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to have low toxicity in vitro, which makes it a promising candidate for further investigation. However, there are also limitations to the use of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has not been extensively studied in animal models, which limits its potential for translation to clinical applications.
Direcciones Futuras
There are several future directions for research on N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of focus could be on elucidating the mechanism of action of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, which could provide insight into its potential therapeutic applications. Another area of focus could be on investigating the effects of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in animal models, which could provide a better understanding of its potential for clinical use. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide could be further optimized through structure-activity relationship studies to improve its potency and selectivity. Finally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide could be investigated for its potential as a therapeutic agent for neurological disorders, given its ability to modulate the activity of neurotransmitters.
Métodos De Síntesis
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl isothiocyanate to form the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. The yield of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been investigated for its potential as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(16-9-5-6-20(18,19)7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOLNVGIWQHEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

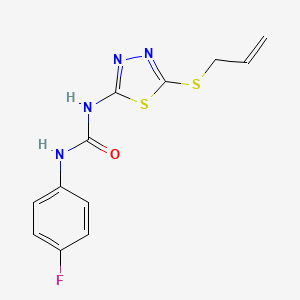
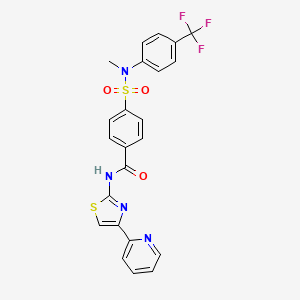
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)
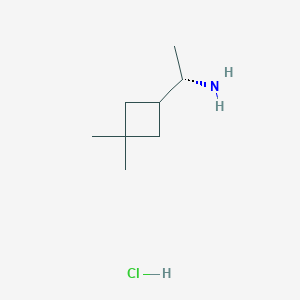

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)
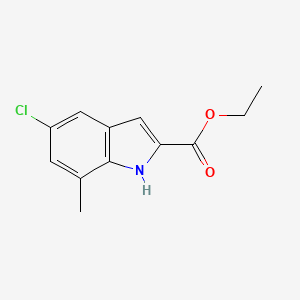

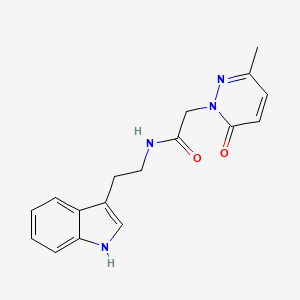
![Ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2837861.png)
